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molecular formula C28H60ClP B1609713 Phosphonium, tributylhexadecyl-, chloride CAS No. 41272-12-2

Phosphonium, tributylhexadecyl-, chloride

Cat. No. B1609713
M. Wt: 463.2 g/mol
InChI Key: NNENFOSYDBTCBO-UHFFFAOYSA-M
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Patent
US04304929

Procedure details

27.4 g (0.2 mol) of 4-aminobenzoic acid, 11.2 g of KOH, 64 g (0.21 mol) of 1-bromohexadecane and 4.64 g (10 mmol) of hexadecyltributylphosphonium chloride were suspended in 250 ml of ethanol (96%) and the reaction mixture was stirred for 12 hours at reflux temperature. While the solution was still hot, there were added, drop by drop, 80 ml of conc. HCl and the reaction mixture was left to cool down to ambient temperature. Thereupon the precipitated product was separated on a suction filter, washed with water and dried. After the crystallization of the crude product from benzene, there was obtained the 4-(n-hexadecylamino)-benzoic acid, m.p. 107°-107° C., complete m.p. 122°-126° C., which could be optionally converted into its sodium salt.
Quantity
27.4 g
Type
reactant
Reaction Step One
Name
Quantity
11.2 g
Type
reactant
Reaction Step Two
Quantity
64 g
Type
reactant
Reaction Step Three
Quantity
4.64 g
Type
reactant
Reaction Step Four
Name
Quantity
80 mL
Type
reactant
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[OH-].[K+].Br[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29].[Cl-].C([P+](CCCC)(CCCC)CCCC)CCCCCCCCCCCCCCC.Cl>C(O)C>[CH2:29]([NH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1)[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH3:14] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
27.4 g
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
11.2 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
64 g
Type
reactant
Smiles
BrCCCCCCCCCCCCCCCC
Step Four
Name
Quantity
4.64 g
Type
reactant
Smiles
[Cl-].C(CCCCCCCCCCCCCCC)[P+](CCCC)(CCCC)CCCC
Step Five
Name
Quantity
80 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
ADDITION
Type
ADDITION
Details
there were added
CUSTOM
Type
CUSTOM
Details
Thereupon the precipitated product was separated on a suction
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
After the crystallization of the crude product from benzene

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCC)NC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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